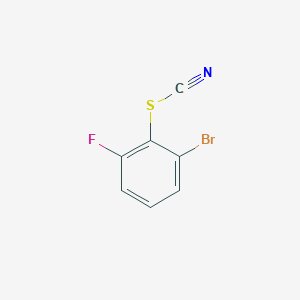

2-Bromo-6-fluorophenylthiocyanate

説明

2-Bromo-6-fluorophenylthiocyanate is a halogenated aromatic thiocyanate featuring bromine (Br) and fluorine (F) substituents at the 2- and 6-positions of the phenyl ring, respectively, with a thiocyanate (-SCN) functional group at the para position.

特性

IUPAC Name |

(2-bromo-6-fluorophenyl) thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-5-2-1-3-6(9)7(5)11-4-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMWQEDSYWHYTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)SC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluorophenylthiocyanate typically involves the reaction of 2-bromo-6-fluoroaniline with thiophosgene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for 2-Bromo-6-fluorophenylthiocyanate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions

2-Bromo-6-fluorophenylthiocyanate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.

Oxidation and Reduction Reactions: The thiocyanate group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing bromine or fluorine.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiocyanate group.

科学的研究の応用

Pharmaceutical Applications

2-Bromo-6-fluorophenylthiocyanate is primarily utilized in the pharmaceutical industry as an intermediate in the synthesis of various therapeutic agents. Its applications include:

- Anticancer Drugs : The compound has been explored for its role in synthesizing anticancer agents. For example, derivatives of 2-bromo-6-fluorophenylthiocyanate have shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

- Anti-inflammatory Agents : It serves as a precursor for compounds that exhibit anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases .

- Antibacterial and Antifungal Agents : The compound's derivatives have been tested for antibacterial and antifungal activities, showing effectiveness against various pathogens, including resistant strains .

- Drug Development : Ongoing research is investigating its use in developing new drugs targeting specific biological pathways, particularly those involved in cancer and inflammatory responses .

Agrochemical Applications

In the agrochemical sector, 2-bromo-6-fluorophenylthiocyanate is employed in the synthesis of various agrochemicals:

- Herbicides and Fungicides : The compound is a key intermediate in developing herbicides and fungicides that help control pests and diseases in crops, enhancing agricultural productivity .

- Plant Growth Regulators : It has been utilized to create compounds that regulate plant growth, improving crop yields and resilience against environmental stressors .

Material Science Applications

2-Bromo-6-fluorophenylthiocyanate has also found applications in material science:

- Organic Electronics : It is used as a building block for synthesizing materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it suitable for creating semiconducting materials that improve device performance .

- Fluorescent Probes : The compound can be modified to create fluorescent probes used in various analytical techniques, including fluorescence microscopy and spectroscopy .

Case Study 1: Anticancer Activity

Research involving structurally similar compounds has demonstrated significant cytotoxic effects against various cancer cell lines. A study indicated that these compounds could induce apoptosis through mitochondrial pathways, suggesting that 2-bromo-6-fluorophenylthiocyanate may exhibit similar properties.

Case Study 2: Antimicrobial Properties

A study on derivatives of this compound revealed moderate antibacterial activity against pathogens such as Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness comparable to established antimicrobial agents, highlighting its potential as a lead compound for further development.

Summary of Findings

The multifaceted applications of 2-bromo-6-fluorophenylthiocyanate underscore its importance in scientific research and industrial applications. Its role as a precursor for pharmaceuticals, agrochemicals, and advanced materials positions it as a valuable compound for ongoing research and development.

Future Research Directions

Future investigations should focus on:

- Detailed pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of compounds derived from 2-bromo-6-fluorophenylthiocyanate.

- Comprehensive toxicological assessments to evaluate safety profiles for potential therapeutic agents.

- Exploration of new synthetic routes to expand the library of derivatives with enhanced biological activities.

作用機序

The mechanism of action of 2-Bromo-6-fluorophenylthiocyanate involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine and fluorine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

類似化合物との比較

Research Findings and Trends

- Reactivity Hierarchy: Thiocyanates with multiple halogens (e.g., Br, Cl, F) show accelerated reactivity in SNAr reactions compared to mono-halogenated derivatives.

- Toxicity Profiles : Brominated thiocyanates exhibit lower acute toxicity compared to isocyanates, which are respiratory irritants due to -NCO release.

- Market Trends : Demand for fluorinated thiocyanates has risen in agrochemical R&D, driven by their resistance to metabolic degradation.

生物活性

2-Bromo-6-fluorophenylthiocyanate (CAS Number: 2149597-46-4) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development, particularly in the context of anti-inflammatory and anticancer activities.

Chemical Structure and Properties

2-Bromo-6-fluorophenylthiocyanate features a phenyl ring substituted with bromine and fluorine atoms, along with a thiocyanate group. The presence of these halogens can significantly influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H4BrFNS |

| Molecular Weight | 232.08 g/mol |

| Melting Point | 58-60 °C |

| Boiling Point | 300 °C |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have indicated that 2-bromo-6-fluorophenylthiocyanate exhibits promising anticancer activity. Research utilizing molecular docking simulations has shown that the compound binds effectively to various cancer-related proteins, suggesting a potential role as a therapeutic agent. The binding energy values indicate that modifications to this compound could enhance its efficacy as an anticancer drug .

Case Study: Molecular Docking Analysis

In a study published in Pharmaceutical Research, molecular docking studies demonstrated that 2-bromo-6-fluorophenylthiocyanate interacts with key proteins involved in cancer progression. The compound showed low binding energies with targets such as Bcl-2 and COX-2, which are crucial in apoptosis and inflammation pathways, respectively .

Anti-inflammatory Activity

The anti-inflammatory properties of 2-bromo-6-fluorophenylthiocyanate are also noteworthy. The thiocyanate group is known to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines. In vitro assays have shown that the compound can reduce the production of TNF-alpha and IL-6 in activated macrophages, highlighting its potential as an anti-inflammatory agent .

The biological activity of 2-bromo-6-fluorophenylthiocyanate can be attributed to several mechanisms:

- Protein Interaction : The compound's ability to bind to specific proteins involved in cell signaling pathways may disrupt cancer cell proliferation.

- Cytokine Modulation : By inhibiting the release of inflammatory cytokines, it may alleviate conditions associated with chronic inflammation.

- Reactive Oxygen Species (ROS) Scavenging : Preliminary studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells .

Research Findings

A comprehensive review of literature reveals various experimental approaches undertaken to assess the biological activities of 2-bromo-6-fluorophenylthiocyanate:

- In Vitro Studies : Cell viability assays conducted on cancer cell lines (e.g., MCF-7 and HeLa) demonstrated a dose-dependent reduction in cell proliferation upon treatment with the compound.

- In Vivo Studies : Animal models have shown significant tumor reduction when treated with 2-bromo-6-fluorophenylthiocyanate compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。